tert-butyl 4-(benzyloxycarbonyl)piperidine-1-carboxylate;1-Boc-4-(Cbz-amino)piperidine
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Overview
Description
1-Boc-4-Cbz-Aminopiperidine, also known as tert-butyl 4-((benzyloxy)carbonyl)amino)piperidine-1-carboxylate, is a compound with the molecular formula C18H26N2O4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules .
Preparation Methods
1-Boc-4-Cbz-Aminopiperidine can be synthesized through various methods. One common synthetic route involves the protection of the amino group of piperidine with tert-butyl carbamate (Boc) and benzyloxycarbonyl (Cbz) groups. The process typically includes the following steps :
Protection of the Amino Group: The amino group of piperidine is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Cbz Group: The Boc-protected piperidine is then reacted with benzyl chloroformate (Cbz-Cl) to introduce the Cbz group, resulting in the formation of 1-Boc-4-Cbz-Aminopiperidine.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Boc-4-Cbz-Aminopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc or Cbz protecting groups can be selectively removed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form various derivatives.
Hydrogenation: Hydrogenation reactions can be used to reduce the Cbz group to form the corresponding amine.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and hydrogenation catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Boc-4-Cbz-Aminopiperidine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Boc-4-Cbz-Aminopiperidine primarily involves its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino functionality during various chemical transformations, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the subsequent functionalization of the amino group .
Comparison with Similar Compounds
1-Boc-4-Cbz-Aminopiperidine can be compared with other similar compounds, such as:
1-Boc-4-Aminopiperidine: This compound lacks the Cbz group and is used in similar synthetic applications but offers different reactivity and protection properties.
1-Cbz-4-Aminopiperidine: This compound lacks the Boc group and is used in different synthetic routes where selective deprotection is required.
1-Boc-4-Aminopiperidine-4-carboxylic Acid: This compound contains an additional carboxylic acid group, providing different chemical properties and reactivity.
The uniqueness of 1-Boc-4-Cbz-Aminopiperidine lies in its dual protection, offering versatility in synthetic applications where selective deprotection and functionalization are required .
Properties
Molecular Formula |
C18H26N2O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-aminopiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-14(11-15(20)19)16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12,19H2,1-3H3 |
InChI Key |
SNVNUMFRTKFPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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